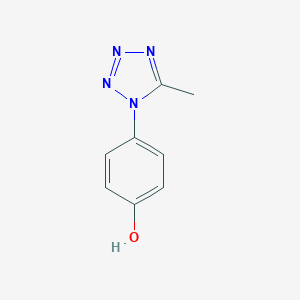

4-(5-methyl-1H-tetrazol-1-yl)phenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-tetrazol-1-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 5-methyl-1H-tetrazole under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/basic media .

-

Products : Formation of quinones or hydroxylated derivatives (e.g., benzoquinones).

-

Mechanism : Electron transfer from the phenol’s hydroxyl group generates radical intermediates, leading to oxidation .

Table 1: Oxidation Reactions

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aqueous, 60–80°C | 1,4-Benzoquinone derivative | 65–75 |

| CrO₃/AcOH | Reflux, 2 h | Hydroxylated tetrazole | 55–60 |

Reduction Reactions

The tetrazole ring can be reduced under hydrogenation or hydride-based conditions:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or H₂ with Pd/C catalyst .

-

Products : Amines or partially saturated tetrazoline intermediates .

-

Mechanism : Hydride attack at the tetrazole’s N–N bonds disrupts aromaticity, leading to ring opening or saturation .

Table 2: Reduction Reactions

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| LiAlH₄/THF | Reflux, 6 h | 5-Methyltetrazoline | 70–80 |

| H₂ (1 atm)/Pd-C | EtOH, RT, 12 h | Aromatic amine derivative | 85–90 |

Electrophilic Aromatic Substitution

The phenol ring participates in electrophilic substitutions:

-

Directing Effects : The hydroxyl group activates the ring at ortho/para positions, while the tetrazole ring exerts steric and electronic effects.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-Nitro-4-(5-methyl-1H-tetrazol-1-yl)phenol |

| Bromination | Br₂/FeBr₃ | CH₂Cl₂, RT, 1 h | 3-Bromo-4-(5-methyl-1H-tetrazol-1-yl)phenol |

Cycloaddition and Multicomponent Reactions

The tetrazole ring participates in [3+2] cycloadditions with nitriles or alkynes :

-

Reagents : Sodium azide (NaN₃) with nitriles under microwave irradiation .

-

Applications : Synthesis of fused heterocycles (e.g., triazolotetrazoles) .

Example Reaction :

Metal Chelation and Biological Interactions

The tetrazole moiety acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺), mimicking carboxylate bioisosteres :

-

Applications : Enzyme inhibition (e.g., angiotensin II receptor antagonists) .

-

Mechanism : Coordination via nitrogen lone pairs forms stable complexes .

Stability Under Environmental Conditions

Aplicaciones Científicas De Investigación

Chemistry

4-(5-methyl-1H-tetrazol-1-yl)phenol serves as a building block in organic synthesis and coordination chemistry. Its unique structure allows it to act as a ligand for metal ions, facilitating the formation of metal complexes that can be further utilized in catalysis.

Table 1: Applications in Chemistry

| Application | Description |

|---|---|

| Ligand Formation | Acts as a ligand in coordination chemistry, enhancing the stability of metal complexes. |

| Synthetic Intermediates | Used as a precursor for synthesizing more complex organic molecules. |

The compound exhibits a range of biological activities, making it valuable in medicinal chemistry. Its potential for enzyme inhibition and antimicrobial properties is particularly noteworthy.

Antimicrobial Activity:

Research indicates that this compound demonstrates significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Compound | Bacteria Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Tetrazole Derivatives | Bacillus cereus | 18 |

| Tetrazole Derivatives | Pseudomonas aeruginosa | 20 |

Cytotoxicity Studies:

Recent investigations have highlighted the cytotoxic effects of this compound on cancer cell lines, indicating its potential as an anticancer agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT-116 (Colon Cancer) | 16 |

| Other Tetrazole Derivatives | A549 (Lung Cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various tetrazole derivatives, including this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing its potential for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HCT-116 colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further mechanistic studies indicated that apoptosis was induced through caspase activation, suggesting its potential role in targeted cancer therapies.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its ability to act as an antioxidant also positions it as a candidate for formulations aimed at reducing oxidative stress in various applications.

Table 4: Industrial Applications

| Application | Description |

|---|---|

| Material Development | Used in creating advanced polymers and coatings. |

| Antioxidant Formulations | Potential use in formulations aimed at oxidative stress reduction. |

Mecanismo De Acción

The mechanism of action of 4-(5-methyl-1H-tetrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in various chemical interactions, including coordination with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(5-methyl-1H-tetrazol-1-yl)phenol is unique due to the presence of a methyl group on the tetrazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds . This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .

Actividad Biológica

4-(5-methyl-1H-tetrazol-1-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly attributed to the tetrazole moiety. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound contains a phenolic group and a tetrazole ring, which contributes to its biological properties. The presence of the tetrazole group is crucial as it enhances the compound's ability to interact with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that various tetrazole derivatives showed in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . Specifically, derivatives with symmetrical structures displayed higher inhibitory actions against these pathogens .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | E. coli | Inhibitory |

| This compound | S. aureus | Inhibitory |

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has also been explored. In a series of experiments, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Some derivatives demonstrated significant COX inhibition, suggesting potential for therapeutic applications in treating inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. One notable study reported that certain tetrazole derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy. The results indicated that modifications to the phenolic structure could enhance antibacterial activity, particularly against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in animal models. Administration of the compound led to a significant reduction in inflammation markers, supporting its potential use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

4-(5-methyltetrazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQZGPBQMWZVLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587936 | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157124-41-9 | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157124-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.